Mettl3-IN-4
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Overview
Description
Mettl3-IN-4 is a small molecule inhibitor targeting the methyltransferase-like 3 (METTL3) enzyme. METTL3 is a key component of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in RNA modifications. These modifications are essential for regulating various biological processes, including RNA stability, splicing, translation, and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mettl3-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Mettl3-IN-4 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted analogs of this compound .
Scientific Research Applications
Mettl3-IN-4 has significant applications in scientific research, particularly in the fields of:
Mechanism of Action
Mettl3-IN-4 exerts its effects by inhibiting the methyltransferase activity of METTL3. This inhibition prevents the methylation of adenosine residues in RNA, thereby affecting the stability, splicing, and translation of target mRNAs. The molecular targets include the METTL3 enzyme itself and the RNA substrates it modifies. The pathways involved are primarily related to RNA metabolism and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
STM2457: Another METTL3 inhibitor with similar mechanisms of action.
STC-15: An orally bioavailable METTL3 inhibitor targeting RNA epigenetics.
Uniqueness
Mettl3-IN-4 is unique in its specific binding affinity and inhibitory potency towards METTL3. It offers a distinct chemical structure that may provide advantages in terms of selectivity and efficacy compared to other inhibitors .
Properties
Molecular Formula |
C18H27N7O4 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-(4-pyrrolidin-1-ylbutyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C18H27N7O4/c19-15-11-16(22-9-21-15)25(10-23-11)18-13(27)12(26)14(29-18)17(28)20-5-1-2-6-24-7-3-4-8-24/h9-10,12-14,18,26-27H,1-8H2,(H,20,28)(H2,19,21,22)/t12-,13?,14+,18-/m1/s1 |
InChI Key |
JMNRGOYZLMWBLZ-FEWYLQRLSA-N |
Isomeric SMILES |
C1CCN(C1)CCCCNC(=O)[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
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